(R)-(4-amino-1H-pyrrolo[2,3-b]pyridin-1-yl)(4-(1-aminoethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(4-amino-1H-pyrrolo[2,3-b]pyridin-1-yl)(4-(1-aminoethyl)phenyl)methanone is a complex organic compound with the molecular formula C16H16N4O. This compound is characterized by its unique structure, which includes a pyrrolopyridine core and an aminoethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-amino-1H-pyrrolo[2,3-b]pyridin-1-yl)(4-(1-aminoethyl)phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyridine ring.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced through a substitution reaction, often using reagents like ethylamine.
Coupling with the Phenyl Group: The final step involves coupling the pyrrolopyridine core with the phenyl group, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
®-(4-amino-1H-pyrrolo[2,3-b]pyridin-1-yl)(4-(1-aminoethyl)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ethylamine, palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
®-(4-amino-1H-pyrrolo[2,3-b]pyridin-1-yl)(4-(1-aminoethyl)phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The exact mechanism of action of ®-(4-amino-1H-pyrrolo[2,3-b]pyridin-1-yl)(4-(1-aminoethyl)phenyl)methanone is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved .
Properties
Molecular Formula |
C16H16N4O |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
[4-[(1R)-1-aminoethyl]phenyl]-(4-aminopyrrolo[2,3-b]pyridin-1-yl)methanone |
InChI |
InChI=1S/C16H16N4O/c1-10(17)11-2-4-12(5-3-11)16(21)20-9-7-13-14(18)6-8-19-15(13)20/h2-10H,17H2,1H3,(H2,18,19)/t10-/m1/s1 |
InChI Key |
QONJZZGRIMLKHD-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)N2C=CC3=C(C=CN=C32)N)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)N2C=CC3=C(C=CN=C32)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.